molecular formula C17H32O4 B096670 Diethyl tridecanedioate CAS No. 15423-05-9

Diethyl tridecanedioate

Cat. No. B096670
CAS RN: 15423-05-9
M. Wt: 300.4 g/mol
InChI Key: KYACNNYLFZGWTO-UHFFFAOYSA-N
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Patent
US05786502

Procedure details

The procedure of Example 2 was followed, except that 100 g (1.2 mol) of potassium methylate, 728 g (4 mol) of cyclododecanone and 849 g (7.2 mol) of diethyl carbonate were fed to the first reactor per hour. Instead of 100 g/h of methanol, 120 g/h of ethanol were fed to the reactor. 1116 g of diethyl brassylate were obtained per hour, equivalent to a yield of 93% of theory, based on cyclododecanone used.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
728 g
Type
reactant
Reaction Step Two
Quantity
849 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
C[O-:2].[K+].[C:4]1(=[O:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[C:17](=O)([O:21]CC)[O:18][CH2:19][CH3:20].CO.[CH2:27](O)[CH3:28]>>[C:4]([O:16][CH2:27][CH3:28])(=[O:2])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:17]([O:18][CH2:19][CH3:20])=[O:21] |f:0.1|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C[O-].[K+]
Step Two
Name
Quantity
728 g
Type
reactant
Smiles
C1(CCCCCCCCCCC1)=O
Step Three
Name
Quantity
849 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
were fed to the first reactor per hour

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCC(=O)OCC)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1116 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.